molecular formula C14H23NS B15325181 [2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine

[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine

Cat. No.: B15325181
M. Wt: 237.41 g/mol
InChI Key: AEWIOOZFOCZVNB-UHFFFAOYSA-N
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Description

[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine is a compound that features a unique combination of a cyclohexyl group, a thiophene ring, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the alkylation of thiophene derivatives with cyclohexyl ethylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the thiophene derivative.

Another approach involves the use of transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the thiophene ring and the cyclohexyl group. This method requires the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amine group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine is unique due to its specific combination of a cyclohexyl group, a thiophene ring, and an amine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H23NS

Molecular Weight

237.41 g/mol

IUPAC Name

2-(4-methylcyclohexyl)-N-(thiophen-3-ylmethyl)ethanamine

InChI

InChI=1S/C14H23NS/c1-12-2-4-13(5-3-12)6-8-15-10-14-7-9-16-11-14/h7,9,11-13,15H,2-6,8,10H2,1H3

InChI Key

AEWIOOZFOCZVNB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCNCC2=CSC=C2

Origin of Product

United States

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